5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(3,6-dimethylpiperazin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H17N3O/c1-7-5-12-8(2)11(14-7)9-3-4-10(15)13-6-9/h3-4,6-8,11-12,14H,5H2,1-2H3,(H,13,15) |
InChI Key |
KUTTVLHESAWZGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(N1)C2=CNC(=O)C=C2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridines
A widely adopted method involves the conversion of 2-aminopyridines to pyridin-2(1H)-ones through oxidative cyclization:
Attachment of the 2-(3,6-Dimethylpiperazin-2-yl) Group
The key step involves attaching the piperazine derivative to the pyridinone core, typically via nucleophilic substitution or amide coupling.
Nucleophilic Substitution on Activated Pyridinone
- Reagents & Conditions: The pyridinone is first functionalized with a leaving group (e.g., halogen or mesylate) at the 2-position.
- Procedure: The 2-position is chlorinated or brominated using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), respectively.
- Coupling: The 2-(3,6-dimethylpiperazin-2-yl) moiety is introduced via nucleophilic substitution with the piperazine derivative under basic conditions.
Direct Coupling via Amide Bond Formation
- Reagents & Conditions: Activation of the pyridinone with carbodiimides (e.g., EDC, DCC), followed by coupling with N,N-dimethylpiperazine.
- Reaction Conditions: Conducted in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at ambient temperatures.
- Outcome: Formation of the target compound with high regioselectivity and yield.
Data Table 2: Coupling Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Activation | EDC + HOBt | DCM | Room temp. | 80-90% | |
| Coupling | N,N-dimethylpiperazine | DCM or DMF | Room temp. | 70-85% |
Alternative Synthetic Routes
Recent advances include employing microwave-assisted synthesis to accelerate the formation of the compound, as well as employing solid-phase synthesis techniques for library generation.
Microwave-Assisted Synthesis
- Advantages: Reduced reaction time, improved yields.
- Typical Conditions: Heating the reaction mixture at 100-150°C for 10-30 minutes under sealed conditions.
Solid-Phase Synthesis
- Method: Immobilizing the pyridinone precursor on a resin, followed by stepwise addition of the piperazine moiety, allowing for rapid purification and high-throughput synthesis.
Summary of Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
“5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine-pyridinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The pyridinone moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridin-2(1H)-one derivatives exhibit diverse biological activities depending on substituents. Key analogues include:
Table 1: Substituent Effects on Pyridin-2(1H)-one Derivatives
- Key Observations :
- Piperazine derivatives (e.g., 1q) show potent enzyme inhibition and oral bioavailability due to balanced lipophilicity .
- Bulky substituents (e.g., trifluoromethyl in 2a) improve metabolic stability but may reduce solubility .
- Electron-donating groups (e.g., hydroxy/methoxy in 36) enhance kinase binding via hydrogen bonding .
Physicochemical and ADMET Profiles
Table 3: Physicochemical Properties
Biological Activity
5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₄N₄O
- Molecular Weight : 218.26 g/mol
- CAS Number : 1235865-77-6
The compound features a pyridine ring substituted with a dimethylpiperazine moiety, which is believed to enhance its interaction with biological targets.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antitumor Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated IC₅₀ values in the low micromolar range, suggesting potent activity against tumor growth.
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. Its structural features allow it to bind effectively to the ATP-binding sites of these enzymes.
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through modulation of neurotransmitter systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis. It has been noted for its ability to induce cell death in MCF-7 breast cancer cells with an IC₅₀ of approximately 0.08 μM .
- Targeting Kinases : It selectively inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition results in reduced cell proliferation and enhanced apoptosis in malignant cells .
Data Table: Biological Activities and IC₅₀ Values
| Activity Type | Target Cell Line | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.08 | |
| Kinase Inhibition | EGFR | 0.07 | |
| Neuroprotection | Neuronal Cells | TBD | TBD |
Case Study 1: Antitumor Efficacy
A study evaluated the antiproliferative effects of various derivatives of pyridine compounds, including this compound. The findings indicated that this compound significantly inhibited the growth of multiple cancer cell lines, demonstrating its potential as an anticancer agent .
Case Study 2: Kinase Inhibition
In another investigation focusing on kinase inhibitors, the compound was tested against EGFR and showed promising results comparable to established inhibitors like erlotinib. This suggests that it may be a viable candidate for further development as a targeted therapy for cancers driven by EGFR mutations .
Q & A
What are the critical considerations for designing a multi-step synthesis pathway for 5-(3,6-Dimethylpiperazin-2-yl)pyridin-2(1H)-one?
Level: Basic
Answer:
The synthesis of piperazine-pyridinone derivatives typically involves:
- Precursor selection : Use of 1,2,4-oxadiazoles or dihydropyrimidines as starting materials to ensure structural compatibility .
- Reaction optimization : Parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yield and purity .
- By-product mitigation : Employ chromatographic monitoring (TLC/HPLC) to track intermediates and minimize side reactions .
How can researchers validate the structural integrity of this compound?
Level: Basic
Answer:
- Spectroscopic analysis : Use - and -NMR to confirm proton environments and carbon frameworks, focusing on piperazine ring protons (δ 2.5–3.5 ppm) and pyridinone carbonyl signals (δ 160–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry of the dimethylpiperazine moiety, critical for bioactive conformations .
What methodologies are recommended to assess the compound's bioactivity in neurotransmitter receptor modulation?
Level: Advanced
Answer:
- In vitro assays : Use radioligand binding studies (e.g., -spiperone for dopamine D2/D3 receptors) to measure affinity (K) .
- Functional assays : Employ cAMP accumulation or calcium flux assays to evaluate agonist/antagonist behavior .
- Data normalization : Compare results against reference ligands (e.g., clozapine for atypical antipsychotic activity) to contextualize potency .
How should researchers address contradictions in reported synthetic yields or biological activity data?
Level: Advanced
Answer:
- Methodological audit : Compare reaction conditions (e.g., solvent purity, inert atmosphere usage) and bioassay protocols (cell line variability, incubation times) across studies .
- Statistical validation : Apply ANOVA or t-tests to assess reproducibility across replicates .
- Structural analogs : Test derivatives (e.g., methyl vs. ethyl substituents) to isolate steric/electronic effects on activity .
What experimental frameworks are suitable for evaluating environmental fate and ecotoxicological impacts?
Level: Advanced
Answer:
- Environmental partitioning studies : Measure logP values to predict bioavailability in aquatic/terrestrial systems .
- Long-term ecotoxicity : Use OECD Guidelines 201 (algae) and 211 (Daphnia) to assess chronic effects on non-target organisms .
- Degradation pathways : Conduct photolysis/hydrolysis experiments under controlled pH and UV conditions to identify persistent metabolites .
How can computational modeling enhance mechanistic understanding of this compound's interactions?
Level: Advanced
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites (e.g., 5-HT receptors) .
- QSAR analysis : Corporate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate docking hypotheses .
What strategies optimize purification of this compound from complex reaction mixtures?
Level: Basic
Answer:
- Chromatographic techniques : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) based on solubility differentials .
- Ion-exchange resins : Separate charged impurities (e.g., unreacted amines) using Dowex® 50WX4 .
How should researchers design dose-response studies for preclinical evaluation?
Level: Advanced
Answer:
- Range-finding assays : Start with logarithmic doses (0.1–100 µM) to identify EC/IC values .
- In vivo models : Use rodent behavioral tests (e.g., forced swim test for antidepressants) with pharmacokinetic profiling (plasma t) .
- Negative controls : Include vehicle-only groups and reference compounds to validate assay specificity .
What are the best practices for reconciling discrepancies between computational predictions and experimental bioactivity?
Level: Advanced
Answer:
- Force field validation : Cross-check docking results with semi-empirical methods (PM6) or DFT calculations to refine energy scores .
- Protonation state analysis : Account for pH-dependent ionization (e.g., piperazine nitrogens) using tools like MarvinSketch .
- Experimental triage : Re-test top computational hits under standardized assay conditions to eliminate false positives .
How can isotopic labeling (14C^{14}C14C, 3H^3H3H) aid in metabolic pathway elucidation?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
